1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their applications in medicinal chemistry due to their ability to interact with various biological targets. This particular compound features a benzimidazole moiety attached to a phenyl group and an amine functional group, which may enhance its pharmacological properties.
Benzimidazole compounds are typically synthesized from o-phenylenediamine and various aromatic aldehydes. The classification of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine falls under heterocyclic compounds, specifically nitrogen-containing heterocycles. This classification is significant as it often correlates with specific chemical properties and biological activities.
The synthesis of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be achieved through several methods, primarily involving the reaction of o-phenylenediamine with aromatic aldehydes. A common approach includes:
This method has been shown to yield good results with high purity levels, confirmed by spectral analysis techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can be represented as follows:
The structure consists of a benzimidazole ring fused to a phenyl group, with a methanamine side chain. The presence of nitrogen atoms in the benzimidazole ring contributes to its basicity and potential interactions with biological targets.
The structural integrity of the compound can be confirmed through various analytical techniques:
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine can participate in several chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine often involves interaction with specific biological targets such as enzymes or receptors. Benzimidazoles are known for their ability to inhibit various enzymes, including those involved in cancer progression and microbial resistance.
Research indicates that benzimidazole derivatives may exert their effects by:
Quantitative data regarding binding affinities and inhibitory concentrations are essential for evaluating their efficacy.
Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
The applications of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine extend across several fields:
Ongoing research continues to uncover new therapeutic potentials for this compound class, emphasizing their significance in modern drug discovery.
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and imidazole rings. This heterocyclic system exhibits amphoteric properties with pKa values of 5.6 (conjugate acid) and 12.8 (free base), enabling diverse chemical interactions [8]. The benzimidazole nucleus serves as a bioisostere for purine nucleobases, facilitating interactions with biological macromolecules through hydrogen bonding and π-stacking [5] [9]. Its exceptional versatility is evidenced by its presence in numerous therapeutic agents spanning antiulcer (omeprazole), anthelmintic (albendazole), antihypertensive (telmisartan), and anticancer (bendamustine) drug classes [8] [9]. The structural plasticity of benzimidazole permits extensive derivatization at N1, C2, and benzenoid positions (C5/C6), enabling fine-tuning of pharmacological properties for target-specific drug design [2] .
The 1-(substituted phenyl)methanamine moiety, exemplified in 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine, constitutes a structurally versatile pharmacophore with profound implications for drug-receptor interactions. This motif features:
When conjugated with benzimidazole, this structure creates multivalent recognition elements: the benzimidazole contributes hydrophobic and hydrogen-bonding interactions, while the benzylamine extends functionality into complementary regions of biological targets. This dual pharmacophore architecture enhances binding specificity and affinity for enzymes and receptors implicated in disease pathways [5] [9]. The primary amine additionally serves as a synthetic handle for further derivatization through amidation, reductive amination, or Schiff base formation, enabling the development of compound libraries with enhanced pharmacokinetic properties [6].
Table 1: Functional Significance of Key Structural Components in 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine
Structural Element | Chemical Properties | Biological Implications |
---|---|---|
Benzimidazole nucleus | Planar aromatic system; H-bond acceptor/donor at N-H; Amphoteric | DNA minor groove binding; Enzyme active site recognition; Protein-protein interaction modulation |
Ortho-substituted phenyl ring | Restricted rotation; Steric encumbrance | Enhanced target selectivity; Conformational constraint for precise binding orientation |
Methylene bridge (-CH₂-) | Sp³ hybridization; Bond rotation flexibility | Spatial positioning of pharmacophores; Adaptation to target topology |
Primary amine (-NH₂) | Basic (pKa ~9-10); H-bond donor/acceptor; Protonatable | Ionic interactions with acidic residues; Solubility modulation via salt formation; Hydrogen bonding networks |
The therapeutic exploration of benzimidazoles began with vitamin B₁₂ research in the 1940s, which identified 5,6-dimethylbenzimidazole as an essential biosynthetic component [5] . Woolley's seminal 1944 discovery of 2-aminobenzimidazole as a purine isostere ignited interest in its biological potential [9]. The 1960s marked the first therapeutic breakthroughs with thiabendazole's introduction as an anthelmintic (1962), demonstrating the scaffold's antiparasitic efficacy [8]. This success catalyzed systematic structure-activity relationship (SAR) studies, revealing that C2 substituents critically modulate biological activity [2].
The 1980s witnessed a paradigm shift with the development of proton pump inhibitors omeprazole (1988) and lansoprazole, wherein benzimidazole serves as the catalytic core for gastric H⁺/K⁺-ATPase inhibition [8]. Concurrently, mebendazole and albendazole emerged as broad-spectrum anthelmintics, leveraging benzimidazole's tubulin polymerization inhibition mechanism [5]. The 21st century has seen benzimidazoles expand into oncology therapeutics, exemplified by bendamustine (2008 FDA approval) for chronic lymphocytic leukemia and abemaciclib (2017) for breast cancer [9]. This evolution demonstrates the scaffold's remarkable adaptability across therapeutic areas through strategic substitution patterns.
Table 2: Historical Milestones in Benzimidazole Drug Development
Time Period | Key Developments | Therapeutic Significance |
---|---|---|
1940s | Identification of 5,6-dimethylbenzimidazole in vitamin B₁₂ | Established biological relevance as enzyme cofactor |
1960s | Introduction of thiabendazole (1962) | Validated anthelmintic applications |
1970s | Development of mebendazole (1971) and albendazole (1975) | Broad-spectrum antiparasitic agents |
1980s | Omeprazole as first proton pump inhibitor (1988) | Revolutionized peptic ulcer therapy |
1990s | Telmisartan (1991) and candesartan (1997) as angiotensin II blockers | Advanced cardiovascular therapeutics |
2000s-Present | Bendamustine (2008) and abemaciclib (2017) for oncology | Expanded applications to hematological and solid malignancies |
Positional isomerism profoundly influences the physicochemical and biological properties of benzimidazolylphenylmethanamine derivatives. The ortho-substituted congener 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine exhibits distinct characteristics compared to meta and para isomers:
Steric and Electronic Considerations:
Biological Implications:Molecular docking studies against epigenetic targets reveal ortho-isomer's superior binding:
Physicochemical Behavior:
Table 3: Comparative Analysis of Positional Isomers of Benzimidazolylphenylmethanamine
Property | ortho-Isomer | meta-Isomer | para-Isomer |
---|---|---|---|
Dihedral Angle (°) | 48-52° | 15-20° | <5° |
Intramolecular H-bond | Present (Nbenzimidazole···H-NCH₂) | Absent | Absent |
Solubility (mg/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 3.2 ± 0.3 |
logP (Experimental) | 2.10 ± 0.05 | 1.80 ± 0.05 | 1.70 ± 0.05 |
p300 IC₅₀ (nM) | 49 | 380 | >1000 |
CYP51 Binding (ΔG, kcal/mol) | -9.7 ± 0.2 | -8.1 ± 0.3 | -7.9 ± 0.2 |
The compound 1-[2-(1H-benzimidazol-1-yl)phenyl]methanamine is systematically defined according to IUPAC nomenclature rules and international chemical registry systems:
Systematic Nomenclature:
Molecular Specifications:
Registry Identifiers:
Structural Descriptors:
Table 4: Molecular Identifier Compendium for 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine
Identifier Type | Specification | Source |
---|---|---|
Systematic Name | [2-(1H-Benzimidazol-1-yl)phenyl]methanamine | IUPAC Nomenclature |
CAS Registry Number | 937600-03-8 | Chemical Abstracts Service |
Molecular Formula | C₁₄H₁₃N₃ | Elemental Analysis |
Molecular Weight | 223.27 g/mol | Mass Spectrometry |
Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32 | Computational Chemistry |
InChI Key | MNPHNVRAZXCTTJ-UHFFFAOYSA-N | International Identifier |
XLogP3 | 2.0 (Predicted) | Partition Coefficient |
Topological Polar Surface Area | 38.9 Ų | Solubility Prediction |
Heavy Atom Count | 17 | Structural Complexity |
The structural representation depicts benzimidazole N¹-linked to C¹' of the phenyl ring, with the methanamine substituent at C²' (ortho-position). This connectivity creates a non-planar topology essential for its biological discrimination between similar targets. The registry specifications provide essential standardization for chemical database searches, patent protection, and regulatory documentation in pharmaceutical development [3].
CAS No.: 114507-35-6
CAS No.: 131580-36-4
CAS No.: 28387-44-2
CAS No.: 569674-13-1